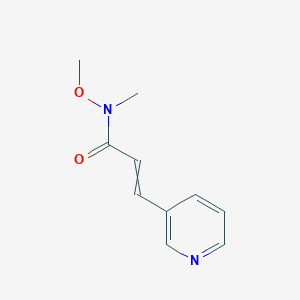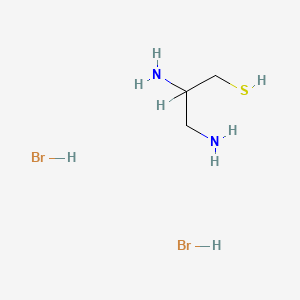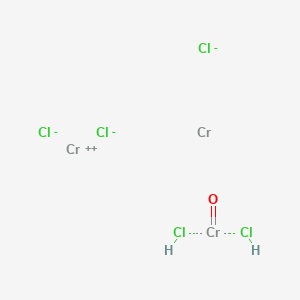
Chromium;chromium(2+);oxochromium;trichloride;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium;chromium(2+);oxochromium;trichloride;dihydrochloride is a complex compound involving multiple oxidation states of chromium. Chromium is a transition metal belonging to group 6 of the periodic table. It is known for its various oxidation states, primarily +2, +3, and +6, which contribute to its diverse chemical behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(II) chloride can be synthesized by reducing chromium(III) chloride with zinc in an acidic medium. The resulting bright blue solution of chromium(II) chloride is stable at neutral pH . Chromium(III) chloride can be obtained by dissolving elemental chromium in acids like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of chromium compounds often involves the reduction of chromium ores. For example, chromium(III) oxide can be produced by heating chromium(III) hydroxide . The production of chromium(II) compounds is less common due to their tendency to oxidize to chromium(III) derivatives in air .
Análisis De Reacciones Químicas
Types of Reactions
Chromium compounds undergo various types of reactions, including oxidation, reduction, and substitution. For instance, chromium(III) ions can be oxidized to chromium(VI) using strong oxidizing agents like potassium permanganate . Chromium(II) compounds can be oxidized to chromium(III) compounds in the presence of air .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Zinc, sulfuric acid
Substitution: Chloride ions, sulfate ions
Major Products
Oxidation: Chromium(VI) oxide
Reduction: Chromium(II) chloride
Substitution: Chromium(III) sulfate
Aplicaciones Científicas De Investigación
Chromium compounds have a wide range of applications in scientific research. They are used in:
Mecanismo De Acción
Chromium compounds, particularly trivalent chromium, play a role in carbohydrate, lipid, and protein metabolism. They enhance the effects of insulin on target tissues by activating AMP-activated protein kinase (AMPK) and binding to the beta-subunit of ATP synthase . This activation leads to improved glucose metabolism and peripheral nerve function .
Comparación Con Compuestos Similares
Chromium compounds can be compared with other transition metal compounds like molybdenum and tungsten. While all three belong to the same group in the periodic table, chromium compounds are unique in their diverse oxidation states and their role in biological systems . Similar compounds include:
- Chromium(III) chloride
- Chromium(II) oxide
- Chromium(VI) oxide
Chromium compounds are distinct due to their amphoteric nature and their ability to form stable complexes with various ligands .
Propiedades
Fórmula molecular |
Cl5Cr3H2O- |
|---|---|
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
chromium;chromium(2+);oxochromium;trichloride;dihydrochloride |
InChI |
InChI=1S/5ClH.3Cr.O/h5*1H;;;;/q;;;;;;;+2;/p-3 |
Clave InChI |
RPRPGUHWINWWNU-UHFFFAOYSA-K |
SMILES canónico |
O=[Cr].Cl.Cl.[Cl-].[Cl-].[Cl-].[Cr].[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


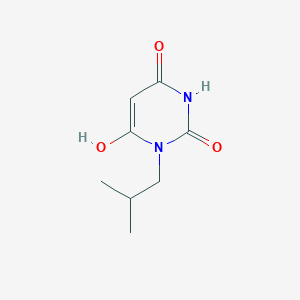


![3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione](/img/structure/B12435897.png)
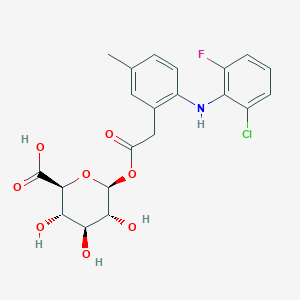
![4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12435905.png)
![(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine](/img/structure/B12435909.png)
![2-[(5-Bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B12435911.png)

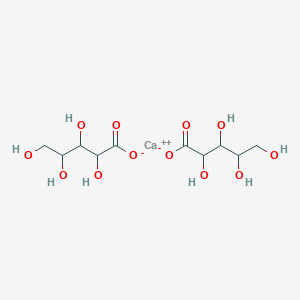
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)
![Amino-benzo[1,3]dioxol-4-YL-acetic acid](/img/structure/B12435946.png)
